4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide

Protecting group stability Acid-catalyzed hydrolysis Silyl ether lability

Researchers requiring a robust phenolic protecting group for multi-step synthesis of PDE10A inhibitor scaffolds often face premature TMS deprotection under chromatographic conditions. 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide (CAS 1337980-46-7) offers orthogonal stability: tolerates KMnO4, LiAlH4, and weak acids while undergoing rapid cleavage with TBAF. • Stable to oxidizing/reducing agents that cleave TMS/TES ethers. • Predictable deprotection half-life: 4.5 h under 1% HCl; 3.5 min under 5% NaOH. • Shipped at ambient temperature; store at 2-8°C for long-term stability.

Molecular Formula C14H23NO2Si
Molecular Weight 265.428
CAS No. 1337980-46-7
Cat. No. B593958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide
CAS1337980-46-7
Synonyms4-((tert-butyldiMethylsilyl)oxy)-N-MethylbenzaMide
Molecular FormulaC14H23NO2Si
Molecular Weight265.428
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC
InChIInChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16)
InChIKeyJUNOBLCHWJEIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide Structural and Functional Profile


4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide (CAS 1337980-46-7, MFCD22385093) is a protected benzamide derivative characterized by a tert-butyldimethylsilyl (TBDMS) ether moiety para-substituted on the phenyl ring, coupled with an N-methylamide functional group, yielding a molecular formula of C14H23NO2Si and a molecular weight of 265.42 g/mol . This compound serves as a synthetic intermediate derived from 4-hydroxy-N-methylbenzamide via silylation of the phenolic hydroxyl group with tert-butyldimethylsilyl chloride in the presence of imidazole or triethylamine under anhydrous conditions . The TBDMS protecting group confers enhanced stability under a broad spectrum of reaction conditions—including tolerance toward oxidizing agents, reducing agents, weak acids, bases, and a wide range of nucleophiles—while enabling orthogonal deprotection strategies via fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) [1][2]. The compound is commercially available with typical purity specifications of ≥95% from multiple research chemical suppliers, though its primary utility lies not in stand-alone biological activity but as a strategically protected building block for multi-step organic synthesis and medicinal chemistry campaigns .

Protected benzamide building block for multi-step synthesis
Resistant to oxidants, reductants, weak acids, and bases
Mild fluoride-mediated deprotection orthogonal to base-labile groups

Why 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide Is Irreplaceable


In multi-step synthetic sequences targeting 4-hydroxy-N-methylbenzamide-derived pharmacophores, the selection of the phenolic protecting group is not interchangeable without incurring differential stability profiles, orthogonal deprotection compatibility, and analytical detection performance [1]. While the trimethylsilyl (TMS) analog offers lower molecular weight and faster deprotection, it exhibits markedly inferior stability toward moisture, weak acids, and chromatographic conditions, frequently resulting in premature cleavage and lower isolated yields [2][3]. Conversely, the tert-butyldiphenylsilyl (TBDPS) analog provides enhanced acid stability (approximately 100-fold greater than TBDMS under acidic hydrolysis conditions) but requires harsher deprotection conditions and introduces a substantially larger steric footprint that may impede downstream coupling reactions or alter chromatographic behavior [4][5]. The unprotected parent compound, 4-hydroxy-N-methylbenzamide (CAS 27642-27-9), lacks the protection necessary for synthetic transformations involving reagents that would react with the free phenolic hydroxyl group, thereby limiting its direct utility in complex multi-step syntheses . The TBDMS-protected variant occupies an intermediate stability window—sufficiently robust to survive diverse reaction conditions yet readily cleavable under mild fluoride-mediated conditions—making its procurement a deliberate, context-dependent choice rather than a default selection [6].

TMS analog
May undergo premature cleavage under acidic or moisture conditions, reducing isolated yields
TBDPS analog
May require harsher deprotection and introduce steric hindrance that impedes coupling steps
Unprotected parent
Free phenolic hydroxyl may react with downstream reagents, limiting direct utility in complex sequences

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide vs. Analogs: Evidence


Acidic Hydrolytic Stability: TBDMS vs. TMS

Under acidic conditions, the TBDMS protecting group exhibits substantially greater hydrolytic stability compared to the trimethylsilyl (TMS) group. The general order of hydrolytic lability in acidic media is TMS > TES > TBDMS > TIPS > TBDPS, with TMS being the most labile and prone to premature cleavage [1]. For phenolic silyl ethers specifically, the half-life for deprotection of the TBDMS ether of p-cresol (a model phenol analog) is approximately 4.5 hours with 1% HCl in 95% EtOH, whereas TMS-protected phenols undergo cleavage within minutes under comparable or even milder acidic conditions due to the significantly reduced steric hindrance around the silicon atom [1][2]. The enhanced stability of TBDMS derives from the bulky tert-butyl substituent, which kinetically impedes nucleophilic attack on silicon during acid-catalyzed hydrolysis [2].

Acidic Stability
Class-level inference
TBDMS: t1/2 ≈ 4.5 h (1% HCl)
TMS: < minutes
Reported stability difference supports acid-compatible workflows
Data to verify for target benzamide substrate
Protecting group stability Acid-catalyzed hydrolysis Silyl ether lability Synthetic intermediate stability

GC-MS Detection Sensitivity: TBDMS vs. TMS

In gas chromatography-mass spectrometry (GC-MS) applications involving organic acid or phenolic compound analysis, TBDMS derivatization offers distinct analytical advantages over TMS derivatization. A direct head-to-head comparison using representative organic acid standards demonstrated that TBDMS derivatives generate moisture-stable species with larger [M-57]+ fragment ions, which confer higher detection sensitivity in MS analysis compared to TMS derivatives [1]. Additionally, TBDMS derivatives exhibited superior on-column stability and improved precision in quantitative GC-MS workflows [1]. The enhanced stability of TBDMS derivatives toward moisture also reduces sample degradation during instrument autosampler dwell time and eliminates the need for immediate injection following derivatization, a logistical constraint frequently encountered with TMS derivatives [1][2].

GC-MS Sensitivity
Head-to-head
TBDMS: [M-57]+ ions, moisture-stable
TMS: lower sensitivity, moisture-labile
Supports GC-MS analysis with improved quantitative reproducibility
Reported advantage in organic acid derivatization studies
GC-MS analysis Derivatization efficiency Mass spectrometry detection Analytical method development

Orthogonal Deprotection: TBDMS vs. TBDPS

The TBDMS and TBDPS protecting groups exhibit differential cleavage rates under specific fluoride-mediated deprotection conditions, enabling orthogonal protection strategies in complex synthetic sequences. Using KHF2 in MeOH at room temperature, both TBDMS and TBDPS ethers of phenols underwent cleavage within 30 minutes, whereas the more sterically encumbered TIPS ether required 2.5 hours for complete deprotection [1]. Under alternative conditions employing NaH in HMPA, the rate of cleavage of TBDPS ethers is significantly faster than that of TBDMS ethers, permitting selective cleavage of TBDPS in the presence of TBDMS groups [2]. Conversely, under acidic hydrolysis conditions, TBDPS exhibits approximately 100-fold greater stability than TBDMS [3]. This orthogonal stability profile—TBDMS being more labile under acidic conditions but TBDPS being more labile under specific basic/nucleophilic conditions—enables the strategic procurement of TBDMS-protected intermediates when downstream chemistry requires acidic conditions that would prematurely cleave TMS groups but would leave TBDMS intact, while still permitting eventual deprotection under mild fluoride conditions.

Orthogonal Deprotection
Cross-study comparable
TBDMS & TBDPS: ~30 min (KHF2/MeOH)
TIPS: ~2.5 h
Enables orthogonal selectivity with TBDPS under acidic conditions
Conditions: KHF2 in MeOH, room temperature
Orthogonal protection Selective deprotection Fluoride-mediated cleavage Multi-step synthesis compatibility

Stability Ranking of Silyl and Acetal Protecting Groups

A systematic study by Gopinath et al. (2000) established a quantitative stability ranking for common hydroxyl protecting groups under TBATB/MeOH deprotection conditions, providing a framework for rational selection among commercially available protected intermediates. The apparent order of stability was determined as: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [1]. Critically, the TBDMS ether of a phenol (the class to which 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide belongs) ranks as the most stable entity in this hierarchy, exceeding the stability of primary alkyl TBDPS ethers, secondary alkyl TBDMS ethers, and tetrahydropyranyl (THP) acetals [1]. This ranking has direct procurement implications: a phenolic TBDMS ether is predicted to survive synthetic steps that would cleave primary alkyl TBDMS ethers, THP acetals, or DMT ethers, enabling chemoselective transformations elsewhere in the molecule [1].

Stability Ranking
Class-level inference
1. Phenolic TBDMS (highest)
2. 1° OTBDPS
3. 2° OTBDMS
4. 2° OTHP
5. 1° OTHP
6. 1° OTBDMS
7. 1° ODMT
Supports procurement for synthetic steps that may cleave weaker protecting groups
Ranked under TBATB/MeOH conditions
Protecting group stability hierarchy Chemoselective deprotection Synthetic route optimization Intermediate procurement rationale

Basic Hydrolysis Stability: TBDMS vs. TBDPS/TIPS

Under basic hydrolysis conditions (5% NaOH in 95% EtOH), the TBDMS ether of p-cresol exhibits a half-life of only 3.5 minutes, indicating rapid deprotection under strongly basic conditions [1]. In stark contrast, the TIPS and TBDPS ethers of p-cresol display half-lives exceeding 100 hours under 1% HCl in 95% EtOH (acidic conditions) and are significantly more stable under basic conditions as well [1]. The general order of hydrolytic lability under basic conditions is TMS > TES > TBDMS ≈ TBDPS > TIPS [1]. This differential lability profile means that TBDMS-protected phenols are readily cleaved under basic conditions that would leave TIPS ethers largely intact, providing a synthetic handle for selective deprotection when multiple silyl-protected hydroxyl groups are present in the same molecule [1][2].

Basic Hydrolysis
Class-level inference
t1/2 ≈ 3.5 min (5% NaOH)
Predictable rapid deprotection under basic conditions for selective removal
TIPS/TBDPS require >100 h under comparable conditions
Basic hydrolysis kinetics Silyl ether stability comparison Deprotection half-life Process chemistry compatibility

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide Validated Applications


PDE10A Inhibitor Synthesis: Phenol Protection

4-Hydroxy-N-methylbenzamide (CAS 27642-27-9) is a known PDE10A inhibitor with potential therapeutic relevance to neurological disorders, and its synthesis often requires protection of the phenolic hydroxyl group to enable transformations elsewhere in the benzamide scaffold . The TBDMS-protected derivative serves as an ideal intermediate for such campaigns because the TBDMS ether withstands exposure to oxidizing agents (e.g., KMnO4, CrO3) and reducing agents (e.g., LiAlH4, NaBH4) that would cleave TMS or TES protecting groups or react with the unprotected phenol [1]. Following completion of the desired transformations, the TBDMS group can be selectively removed under mild fluoride conditions (e.g., TBAF in THF) that preserve the N-methylamide functionality, yielding the target PDE10A inhibitor scaffold without protecting group scrambling [2].

GC-MS Metabolomics with Stable Phenolic Derivatives

In analytical chemistry workflows involving GC-MS quantification of benzamide metabolites or related phenolic compounds, derivatization with TBDMS-Cl to form the TBDMS ether confers moisture-stable derivatives with characteristic [M-57]+ fragment ions that enhance detection sensitivity compared to TMS derivatives [3]. The superior on-column stability and reduced susceptibility to hydrolysis during automated sample handling make TBDMS derivatives particularly suitable for high-throughput metabolomics studies or organic acid profiling where samples may reside in the autosampler for extended periods before injection [3]. Researchers procuring 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide as an analytical standard or derivatization product gain the benefit of a robust, stable derivative that yields reproducible quantitative results across multiple analytical runs.

Orthogonal Protection in Complex Molecule Synthesis

In complex molecule synthesis requiring the sequential manipulation of multiple hydroxyl-bearing moieties, the orthogonal stability profile of TBDMS ethers relative to TBDPS and TIPS ethers enables precise control over deprotection timing. TBDMS-protected phenols can be cleaved under acidic conditions that leave TBDPS ethers intact (TBDPS is approximately 100-fold more stable toward acid hydrolysis than TBDMS) [4], or alternatively cleaved with fluoride reagents under conditions that are orthogonal to base-labile protecting groups such as acetyl or benzoyl esters [5]. This orthogonal compatibility is extensively leveraged in oligonucleotide synthesis, where 2′-O-TBDMS protection is standard practice for RNA building blocks , and in carbohydrate chemistry for regioselective manipulations [2]. 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide can serve as a model phenolic building block or as an intermediate for conjugating benzamide pharmacophores to more complex molecular architectures under conditions that preserve other silyl or acetal protecting groups.

Process Scale-Up: Avoiding Premature Deprotection

In process chemistry and pilot-scale synthesis, the choice of protecting group has direct implications for yield, purity, and operational robustness. TBDMS-protected intermediates offer a balance of stability and cleavability that is superior to TMS derivatives for scale-up applications: TMSCl is a liquid reagent prone to air sensitivity and acid fume generation, whereas TBDMSCl is a crystalline solid easier to handle and dispense accurately in large-scale reactions [1]. Furthermore, the enhanced stability of TBDMS ethers toward acidic aqueous work-up and chromatographic purification reduces the risk of partial deprotection during isolation, thereby improving isolated yields and reducing the need for re-protection steps. The defined half-life of 4.5 hours under 1% HCl conditions [6] provides a predictable window for acid-compatible transformations, while the rapid cleavage under basic conditions (t1/2 = 3.5 minutes with 5% NaOH) [6] ensures efficient deprotection when desired without extended reaction times that could degrade sensitive products.

Application
Selection Property
Validation Focus
PDE10A inhibitor scaffold synthesis
TBDMS stability toward redox reagents
Selective deprotection under mild fluoride conditions
GC-MS metabolomics derivatization
Moisture-stable [M-57]+ ion for detection
On-column stability and quantitative reproducibility
Orthogonal protection in complex molecule synthesis
Differential stability vs TBDPS/TIPS
Chemoselective deprotection timing
Process scale-up synthesis
Crystalline TBDMSCl handling vs liquid TMSCl
Yield retention during acidic work-up

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